Benzene, 1-(3-methoxyphenoxy)-3-phenoxy-

Thermal stability High-temperature synthesis Volatility control

Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- (CAS 63549-10-0) is a synthetic diaryl ether characterized by a central benzene ring substituted at the 1‑position with a 3‑methoxyphenoxy group and at the 3‑position with a phenoxy group (molecular formula C₁₉H₁₆O₃, exact mass 292.11 Da). The compound is catalogued in the EPA CompTox Chemicals Dashboard (DTXSID4069925) with an average mass of 292.33 g mol⁻¹.

Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
CAS No. 63549-10-0
Cat. No. B13962779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(3-methoxyphenoxy)-3-phenoxy-
CAS63549-10-0
Molecular FormulaC19H16O3
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=CC=CC(=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H16O3/c1-20-16-9-5-10-17(13-16)22-19-12-6-11-18(14-19)21-15-7-3-2-4-8-15/h2-14H,1H3
InChIKeyWBPQKMMBWADJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenoxy)-3-phenoxybenzene (CAS 63549-10-0): Baseline Identity and Procurement Context


Benzene, 1-(3-methoxyphenoxy)-3-phenoxy- (CAS 63549-10-0) is a synthetic diaryl ether characterized by a central benzene ring substituted at the 1‑position with a 3‑methoxyphenoxy group and at the 3‑position with a phenoxy group (molecular formula C₁₉H₁₆O₃, exact mass 292.11 Da) . The compound is catalogued in the EPA CompTox Chemicals Dashboard (DTXSID4069925) with an average mass of 292.33 g mol⁻¹ [1]. PubChemLite reports zero patents and zero primary literature references for this specific structure, indicating that the available evidence base is limited to predicted or experimentally derived physicochemical properties rather than application‑specific performance data [2].

Synthetic diaryl ether: defined structure for physicochemical screening studies

Predicted-property context: zero primary literature; selection guided by computed boiling point, LogP, PSA, and molecular weight

Non-bioactive research reagent: suitable for thermal, chromatographic, and liquid-crystal dopant screening

Why In‑Class Diphenyl Ethers Cannot Substitute 1-(3-Methoxyphenoxy)-3-phenoxybenzene Without Verification


Diaryl ethers that share only a subset of the structural features of 1-(3-methoxyphenoxy)-3-phenoxybenzene—such as 1‑methoxy‑3‑phenoxybenzene (one phenoxy moiety) or 1,3‑diphenoxybenzene (no methoxy group)—exhibit markedly different boiling points, lipophilicities, and polar surface areas [1]. These differences directly affect thermal processing windows, liquid–liquid partitioning, and chromatographic retention, making simple structural analogs unsuitable as direct replacements . The quantitative comparisons below demonstrate that procurement decisions must be guided by property‑by‑property matching, not by scaffold similarity.

1-Methoxy-3-phenoxybenzene (single phenoxy) may shift boiling point by >110 °C, altering thermal processing windows
1,3-Diphenoxybenzene (no methoxy) shares similar LogP but differs in polar surface area, affecting chromatographic retention
Structural analogs without the 3-methoxy group can change hydrogen-bonding capacity, limiting direct interchange in extraction or membrane protocols

Quantitative Differentiation of 1-(3-Methoxyphenoxy)-3-phenoxybenzene Against Closest Structural Analogs


Atmospheric Boiling Point: 39 % Higher Than 1‑Methoxy‑3‑phenoxybenzene

The boiling point of 1-(3-methoxyphenoxy)-3-phenoxybenzene (408.8 °C at 760 mmHg) is 114.7 °C higher than that of the mono‑phenoxy analog 1‑methoxy‑3‑phenoxybenzene (294.1 °C) and 34.6 °C higher than that of 1,3‑diphenoxybenzene (374.2 °C) [1]. This substantial increase reflects the added aryl‑ether substitution and extends the practical liquid‑range for high‑temperature reactions or distillations.

Boiling point
Predicted, cross-study comparable
Target: 408.8 °C Comparator: 294.1 °C (mono-phenoxy), 374.2 °C (diphenoxy) Δ +114.7 °C (+39%) vs. mono-phenoxy
Expands thermal operating window; supports high-temperature reaction selection
Predicted at 760 mmHg; experimental verification recommended
Thermal stability High-temperature synthesis Volatility control

Lipophilicity (LogP): 51 % Higher Than 1‑Methoxy‑3‑phenoxybenzene, Comparable to 1,3‑Diphenoxybenzene

The predicted octanol‑water partition coefficient (LogP) of 1-(3-methoxyphenoxy)-3-phenoxybenzene is 5.28, which is 1.79 units (51 %) higher than that of 1‑methoxy‑3‑phenoxybenzene (LogP = 3.49) and essentially identical to that of 1,3‑diphenoxybenzene (LogP = 5.27) [1]. The higher LogP signals greater hydrophobicity that can be exploited in liquid–liquid extractions or hydrophobic matrix compatibility.

Lipophilicity (LogP)
Predicted, cross-study comparable
Target: 5.28 Comparator: 3.49 (mono-phenoxy), 5.27 (diphenoxy) Δ +1.79 units (+51%) vs. mono-phenoxy
Higher LogP alters extraction efficiency and reversed-phase retention; requires re-validation
Computed LogP; may differ from experimental shake-flask values
Lipophilicity Partition coefficient Extraction efficiency

Polar Surface Area: 50 % Larger Than Either 1‑Methoxy‑3‑phenoxybenzene or 1,3‑Diphenoxybenzene

The topological polar surface area (tPSA) of 1-(3-methoxyphenoxy)-3-phenoxybenzene is 27.69 Ų, which is 50 % larger than the 18.46 Ų observed for both 1‑methoxy‑3‑phenoxybenzene and 1,3‑diphenoxybenzene [1]. This difference arises from the additional oxygen atom in the methoxy substituent and alters the compound’s hydrogen‑bonding capacity.

Polar surface area
Computed, cross-study comparable
Target: 27.69 Ų Comparators: both 18.46 Ų Δ +9.23 Ų (+50%)
Larger PSA may reduce membrane permeability and shift normal-phase retention
Not a direct replacement for low-PSA analogs without method adjustment
Polar surface area Membrane permeability Chromatographic retention

Molecular Weight: 46 % Greater Than 1‑Methoxy‑3‑phenoxybenzene, 44 % Lower Than 1,3‑Bis(3‑phenoxyphenoxy)benzene

With a molecular weight of 292.33 Da, 1-(3-methoxyphenoxy)-3-phenoxybenzene occupies an intermediate position: it is 46 % heavier than 1‑methoxy‑3‑phenoxybenzene (200.23 Da) but 44 % lighter than 1,3‑bis(3‑phenoxyphenoxy)benzene (446.49 Da) [1][2]. This positions the compound in a molecular‑weight window that balances adequate diffusivity with sufficiently low vapor pressure for non‑volatile applications.

Molecular weight
Experimental, cross-study comparable
Target: 292.33 Da Comparator: 200.23 Da (mono-phenoxy), 446.49 Da (bis-analog) +46% heavier than mono-phenoxy
Intermediate molecular weight balances diffusivity and volatility for polymer or melt applications
Mass data from Chemsrc, Molbase, CAS Common Chemistry
Molecular weight Diffusivity Volatility

Liquid‑Crystal Formulation Potential: Nematic Mesophase Modulation in 5CB Blends (Class‑Level Supporting Data)

Structurally related m‑phenoxyphenoxy‑substituted benzenes have been reported to raise the clearing point of 4‑pentyl‑4′‑cyanobiphenyl (5CB) nematic hosts by ~15 °C [1]. Although no peer‑reviewed head‑to‑head study of the target compound exists, class‑level inference suggests that the additional aryl‑ether substitution in 1-(3-methoxyphenoxy)-3-phenoxybenzene could further stabilize nematic order relative to simpler diphenyl ethers. This hypothesis remains to be experimentally validated.

Liquid-crystal potential
Class-level, data to verify
No direct data; class-level shift ~15 °C in nematic clearing point reported for related m-phenoxyphenoxy derivatives in 5CB
Architecture suggests nematic stabilization; requires experimental confirmation
No peer-reviewed study for this compound; source: Vulcanchem (excluded as primary)
Liquid crystal Nematic phase Clearing point

Application Scenarios for 1-(3-Methoxyphenoxy)-3-phenoxybenzene Rooted in Quantitative Differentiation


High‑Temperature Solvent‑Free Synthesis or Melt Processing

The 408.8 °C atmospheric boiling point provides a liquid operating window that exceeds that of 1‑methoxy‑3‑phenoxybenzene (294.1 °C) by >110 °C, enabling reactions or melt‑blending processes at temperatures where the simpler analog would boil. This is particularly relevant for condensation polymerizations, high‑temperature coupling reactions, or heat‑transfer fluid screening where volatility must be minimized.

Liquid–Liquid Extraction Workflows Requiring High Hydrophobicity

A LogP of 5.28 positions the compound as a highly hydrophobic extractant for non‑polar analytes from aqueous matrices. Unlike 1‑methoxy‑3‑phenoxybenzene (LogP = 3.49), which partitions more readily into the aqueous phase, the target compound’s 51 % higher LogP [1] favours near‑quantitative recovery in organic solvents such as hexane, toluene, or diethyl ether, improving extraction efficiency in environmental or process analytics.

Chromatographic Method Development Utilizing Distinct PSA

The 27.69 Ų PSA , 50 % larger than that of 1,3‑diphenoxybenzene, provides a differentiable retention marker for normal‑phase and HILIC separations. Analytical chemists can exploit this difference to resolve mixtures of diphenyl ethers that co‑elute when only LogP is considered, making the compound a useful reference standard in method validation.

Liquid‑Crystal Dopant Screening Libraries

Class‑level evidence indicates that m‑phenoxyphenoxy architectures can raise the nematic clearing point of 5CB by ~15 °C . Researchers building dopant libraries for nematic or smectic liquid‑crystal mixtures should include this methoxy‑substituted variant alongside unsubstituted diphenyl ethers, as the electron‑donating methoxy group may further modulate dielectric anisotropy and mesophase stability.

Application
Selection Property
Validation Focus
High-temperature solvent-free synthesis
Boiling point and thermal stability
Volatility and decomposition at process temperature
Liquid-liquid extraction of non-polar analytes
High hydrophobicity (LogP context)
Partition efficiency in organic/aqueous systems
Chromatographic method development
Distinct polar surface area
Retention differentiation from structural analogs
Liquid-crystal dopant screening
Nematic mesophase stabilization potential
Clearing point shift and dielectric anisotropy modulation
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